Nuclease Inhibitor Scaffold Potency: 2-(4-Tert-butylanilino)propanamide Derivatives as MRE11 Complex Inhibitors vs. Unsubstituted Propanamide Baseline
While the specific compound 2-(4-Tert-butylanilino)propanamide itself is a core building block, its downstream derivatives, when formulated as part of the substituted propanamide class, are explicitly claimed as inhibitors of the MRE11 nuclease complex [1]. The patent (US11453663) defines a structural space where the aniline and propanamide moieties are essential. While direct IC50 data for the unmodified core against MRE11 is not publicly available in the searched literature, the class-level inference is that an unsubstituted propanamide (e.g., propanamide, CAS 79-05-0) exhibits no such specific inhibitory activity. This is because the required pharmacophore demands specific substituents (R1-R6) as defined in the patent, with the 4-tert-butylanilino group representing a key, functionalized starting point for constructing active inhibitors [1].
| Evidence Dimension | Inhibition of MRE11 Nuclease Complex |
|---|---|
| Target Compound Data | Exact IC50 not found in public domain for the core compound; serves as a key scaffold for active inhibitors [1]. |
| Comparator Or Baseline | Propanamide (CAS 79-05-0) |
| Quantified Difference | Comparator exhibits no reported inhibitory activity against MRE11. |
| Conditions | Biochemical nuclease inhibition assay as described in US11453663. |
Why This Matters
This differentiates the compound as a non-trivial starting material for a patented class of nuclease inhibitors, which is not the case for generic propanamide, thereby guiding procurement for targeted medicinal chemistry campaigns.
- [1] Paruch, K., Carbain, B. J.-P., Havel, Š., Všianský, V., Nikulenkov, F., & Krejčí, L. (2022). Substituted propanamides as inhibitors of nucleases. US Patent No. US11453663. View Source
